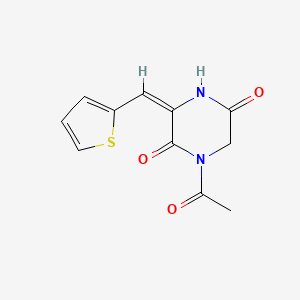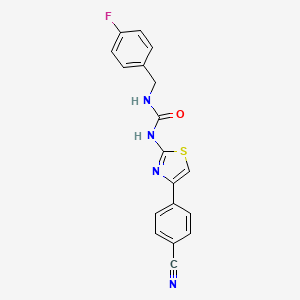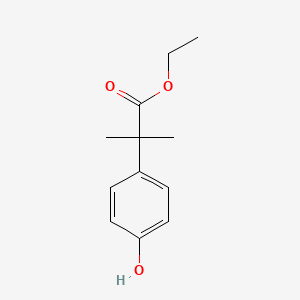![molecular formula C10H6Cl2F3N B2559372 2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile CAS No. 1216017-95-6](/img/structure/B2559372.png)
2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-3-(trifluoromethyl)phenyl isocyanate” is a compound that participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives has been used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
Molecular Structure Analysis
The molecular structure of a related compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, has a linear formula of ClC6H3(CF3)NCO .
Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives have been synthesized and characterized by physical and spectral methods . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .
Physical And Chemical Properties Analysis
A related compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, has a boiling point of 86-90 °C/14 mmHg (lit.) and a melting point of 40-42 °C (lit.) .
科学的研究の応用
Agrochemical Industry
2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile: is a key intermediate in the synthesis of various agrochemicals. Its trifluoromethyl group is particularly significant in the development of pesticides due to its ability to enhance the biological activity and stability of the compounds . This compound can be used to create more effective herbicides and insecticides, contributing to better crop protection strategies.
Pharmaceutical Synthesis
In pharmaceutical research, this compound serves as a precursor for the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of both chloro and trifluoromethyl groups allows for selective reactions leading to compounds with potential therapeutic effects .
Material Science
The unique chemical structure of 2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile makes it valuable in the field of material science. It can be used to modify surface properties of materials, imparting them with characteristics such as hydrophobicity, which is essential for creating water-resistant coatings .
Veterinary Medicine
Similar to its applications in human medicine, this chemical is also used in the development of veterinary drugs. Its derivatives can be formulated into treatments for various animal health issues, ensuring the well-being of livestock and pets .
Organic Synthesis
This compound is a versatile building block in organic synthesis. It can undergo various chemical reactions to form complex molecules that are used in further synthetic applications, such as the creation of novel organic compounds with unique properties .
Analytical Chemistry
In analytical chemistry, 2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile can be used as a standard or reference compound in chromatography and mass spectrometry. This helps in the identification and quantification of similar compounds in complex mixtures .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F3N/c11-7(5-16)3-6-1-2-9(12)8(4-6)10(13,14)15/h1-2,4,7H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXRQJIIQNJFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C#N)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2559292.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2559293.png)

![1-[4-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2559297.png)

![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2559301.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2559302.png)



![6-[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2559308.png)

